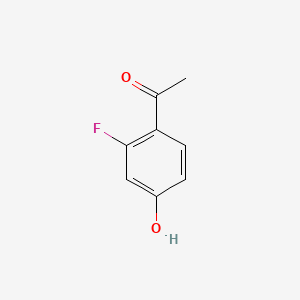

2'-Fluoro-4'-hydroxyacetophenone

Description

Properties

IUPAC Name |

1-(2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZIRBNZMFUCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369287 | |

| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98619-07-9 | |

| Record name | 4-Acetyl-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98619-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Fluoro-4'-hydroxyacetophenone synthesis from 3-fluorophenol

An In-Depth Technical Guide for the Synthesis of 2'-Fluoro-4'-hydroxyacetophenone from 3-Fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways for producing this compound, a critical building block for various pharmaceutically active agents.[1][2] The synthesis commences from the readily available, albeit expensive, precursor, 3-fluorophenol.[1] This document details two primary synthetic strategies: the two-step Fries Rearrangement and the direct Friedel-Crafts Acylation. It offers an in-depth exploration of the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and conducts a comparative analysis of the two routes in terms of yield, regioselectivity, and operational complexity. Furthermore, this guide includes a thorough discussion on the purification and characterization of the target molecule and a critical safety and hazard analysis for all reagents involved. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: Significance of this compound

Hydroxyaryl ketones are a class of compounds that serve as pivotal intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.[3] Among them, this compound (CAS No: 98619-07-9) is a highly valuable substituted acetophenone. Its structure, featuring a fluorine atom ortho to the acetyl group and a hydroxyl group in the para position, makes it an essential precursor for a range of therapeutic agents, including treatments for bacterial and parasitic infections.[1][2]

The synthesis of this molecule, however, presents a distinct regioselectivity challenge. Starting from 3-fluorophenol, the goal is to introduce an acetyl group para to the hydroxyl group and ortho to the fluorine atom. The directing effects of the hydroxyl (-OH) and fluoro (-F) substituents on the aromatic ring are both ortho, para-directing, which can lead to the formation of undesired isomers. This guide explores the two most viable chemical strategies to navigate this challenge: the indirect Fries Rearrangement of an ester intermediate and the direct Friedel-Crafts Acylation of the parent phenol.

Overview of Synthetic Strategies

The synthesis of this compound from 3-fluorophenol primarily involves electrophilic aromatic substitution. The choice of method dictates the control over regioselectivity and the overall efficiency of the process.

Caption: High-level overview of the two primary synthetic routes from 3-Fluorophenol.

Method 1: The Fries Rearrangement Pathway

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3][4][5] This reaction is particularly useful when direct acylation of the phenol is problematic. The process is bifurcated into two distinct steps: esterification of the starting phenol and the subsequent intramolecular rearrangement.

Principle and Mechanism

The reaction proceeds by the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3] The mechanism is initiated by the coordination of a Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. This complexation polarizes the acyl-oxygen bond, leading to the formation of a highly electrophilic acylium ion.[4] This ion then acts as the electrophile in an intramolecular electrophilic aromatic substitution on the activated phenol ring.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature.[3][4]

-

Low Temperatures: Favor the formation of the para isomer. This is generally considered the product of kinetic control.

-

High Temperatures: Favor the formation of the ortho isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3]

For the synthesis of this compound, where the acyl group is para to the hydroxyl group, lower reaction temperatures are therefore essential.

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Experimental Protocols

Step 1: Esterification - Synthesis of 3-Fluorophenyl acetate

-

To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).

-

Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluorophenyl acetate, which can be used in the next step, often without further purification.

Step 2: Fries Rearrangement

-

In a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

-

Cool the AlCl₃ in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) to 0-5 °C.

-

Slowly add the 3-fluorophenyl acetate (1.0 eq) from Step 1 to the AlCl₃ suspension while maintaining the low temperature.

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 25 °C and 60 °C to favor para substitution) and hold for several hours. Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and decomposes the aluminum complexes.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material via column chromatography or recrystallization to isolate this compound.

Method 2: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.[6] This reaction typically uses an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[6][7]

Principle and Mechanism

The mechanism involves the generation of a highly electrophilic acylium ion (R-C≡O⁺) from the reaction between the acylating agent and the Lewis acid catalyst.[8][9] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[8] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[6]

However, direct Friedel-Crafts acylation of phenols is often inefficient. The phenolic hydroxyl group is a Lewis base that can coordinate strongly with the Lewis acid catalyst, effectively deactivating it.[10] This often necessitates the use of more than a stoichiometric amount of the catalyst.[6] Furthermore, the reaction with 3-fluorophenol is known to produce a significant amount of the isomeric side product, 4'-fluoro-2'-hydroxyacetophenone, with reported yields of the desired product not exceeding 40%.[1]

Caption: Generalized mechanism for the Friedel-Crafts Acylation reaction.

Experimental Protocol

-

To a suspension of anhydrous aluminum chloride (AlCl₃, >2.0 eq) in a suitable solvent such as ethylene dichloride, add acetyl chloride (1.1 eq) at 0 °C.[11]

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Slowly add a solution of 3-fluorophenol (1.0 eq) in the same solvent, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature or gently heat to reflux as needed, monitoring progress by TLC.[11]

-

Upon completion, cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with additional solvent.

-

Combine the organic phases, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The resulting crude product will be a mixture of isomers.

-

Isolate the desired this compound from the 4'-fluoro-2'-hydroxyacetophenone isomer using column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice between the Fries rearrangement and direct Friedel-Crafts acylation depends on the desired purity, yield, and operational scalability.

| Feature | Fries Rearrangement Pathway | Direct Friedel-Crafts Acylation |

| Number of Steps | Two (Esterification + Rearrangement) | One |

| Regioselectivity | Generally good to excellent for the para product at low temperatures.[3][4] | Poor; yields a significant mixture of isomers (~18% of 4'-fluoro-2'-hydroxyacetophenone).[1] |

| Reported Yield | Can be moderate to good, depending on conditions. | Generally low for the desired product (<40%).[1] |

| Purification | Simpler; primarily involves removing unreacted starting material and the minor ortho isomer. | Difficult; requires careful chromatographic separation of two major, similarly-polar isomers. |

| Catalyst Loading | Requires >2 equivalents of Lewis acid.[12] | Requires >2 equivalents of Lewis acid.[6] |

| Overall Assessment | More steps but offers superior control over regioselectivity, leading to a purer product and easier purification. Preferred for laboratory and pilot-scale synthesis where purity is paramount. | A more direct but less selective route. The significant isomer formation and difficult purification make it less attractive for producing high-purity material. |

Purification and Characterization

Purification: The primary challenge in both syntheses is the removal of the isomeric byproduct, 4'-Fluoro-2'-hydroxyacetophenone. Due to the similar polarity of the two isomers, purification is best achieved using silica gel column chromatography with a gradient elution system, typically a mixture of hexanes and ethyl acetate. The desired product can also be purified by recrystallization from a suitable solvent system.

Characterization:

-

Appearance: Cream-colored or beige powder.[13]

-

Melting Point: 120-124 °C.[13]

-

¹H NMR: Spectra should show characteristic peaks for the acetyl methyl group (singlet, ~2.5 ppm), aromatic protons, and the phenolic hydroxyl group (broad singlet). The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the methyl carbon, and the six aromatic carbons, with C-F coupling visible.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) group will be present around 1650-1680 cm⁻¹, along with a broad O-H stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the formula C₈H₇FO₂ (m/z = 154.14) should be observed.

Safety and Hazard Analysis

The synthesis of this compound involves several hazardous chemicals. Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Substance | CAS No. | Key Hazards | Handling Precautions |

| 3-Fluorophenol | 372-20-3 | Toxic if swallowed, causes skin irritation, causes serious eye damage.[14][15][16] Combustible liquid. | Avoid contact with skin and eyes. Wear suitable protective clothing.[14] Store in a cool, dry, well-ventilated area.[14] |

| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor, harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[17][18][19] Reacts violently with water.[20] | Keep away from heat, sparks, and open flames.[17][18] Use only in a well-ventilated area or under a fume hood.[18] Handle under an inert atmosphere if possible. Store in a tightly closed container.[21] |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | Causes severe skin burns and eye damage.[22] Reacts violently with water, releasing heat and toxic HCl gas.[23][24] | Handle in a dry environment (e.g., glove box or under inert gas). Never allow contact with water or moist air.[23][24] Wear full protective gear. Quench reactions slowly and with extreme caution. |

| This compound | 98619-07-9 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[25] | Avoid dust formation. Avoid contact with skin, eyes, and clothing.[25] |

Conclusion

The synthesis of this compound from 3-fluorophenol is a challenging but achievable process. While direct Friedel-Crafts acylation offers a more concise, single-step route, it is hampered by poor regioselectivity and difficult purification, making it less suitable for producing high-purity material.

The two-step Fries Rearrangement pathway emerges as the superior strategy. Despite requiring an additional esterification step, it provides significantly better control over the regiochemical outcome. By carefully controlling the reaction temperature during the rearrangement, the formation of the desired para product can be maximized, simplifying subsequent purification and ultimately leading to higher yields of the pure target compound. For researchers and developers focused on quality and reproducibility, the Fries rearrangement is the recommended method.

References

-

Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Zhang, X.-B., et al. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Organic Preparations and Procedures International, 41(4), 347-351. Retrieved from [Link]

-

Fries rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved from [Link]

-

Reaction Mechanism of Fries Rearrangement - Physics Wallah. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (n.d.). Retrieved from [Link]

-

Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.). Retrieved from [Link]

-

Acetic Anhydride, ACS Grade Safety Data Sheet - Lab Alley. (2024). Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Acetic Anhydride - Safety Data Sheet. (2015). Retrieved from [Link]

-

Safety Data Sheet: Aluminium chloride - Carl ROTH. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: acetic anhydride - Valudor Products. (n.d.). Retrieved from [Link]

-

Safety data sheet - acetic anhydride - INEOS Group. (2021). Retrieved from [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

-

3-Fluorophenol | C6H5FO | CID 9743 - PubChem. (n.d.). Retrieved from [Link]

-

A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone (2009) - SciSpace. (n.d.). Retrieved from [Link]

-

4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem. (n.d.). Retrieved from [Link]

-

What is the synthesis method of 4'-Fluoro-2'-hydroxyacetophenone and its applications? (n.d.). Retrieved from [Link]

-

The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic. (n.d.). Retrieved from [Link]

-

This compound - Stenutz. (n.d.). Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

-

(PDF) 4′-Fluoro-2′-hydroxyacetophenone - ResearchGate. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - YouTube. (2018). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. testbook.com [testbook.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Fries Rearrangement [organic-chemistry.org]

- 13. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. media.laballey.com [media.laballey.com]

- 19. valudor.com [valudor.com]

- 20. fishersci.ca [fishersci.ca]

- 21. ineos.com [ineos.com]

- 22. carlroth.com [carlroth.com]

- 23. fishersci.com [fishersci.com]

- 24. nj.gov [nj.gov]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2'-Fluoro-4'-hydroxyacetophenone

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and handling of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in the development of pharmaceutically active agents.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of a Fluorinated Phenolic Ketone

This compound (CAS No. 98619-07-9) is an aromatic ketone that incorporates both a fluorine atom and a hydroxyl group on the phenyl ring.[2][4][5] This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly for creating novel therapeutic agents.[1][2][3] The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and lipophilicity of a parent molecule, making it a desirable feature in modern drug design. This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes and analytical methods.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 98619-07-9 | [2][4][5] |

| Molecular Formula | C₈H₇FO₂ | [1][2][4] |

| Molecular Weight | 154.14 g/mol | [2][4] |

| Appearance | Slightly beige to beige-brown or pale brown/grey powder | [2][6] |

| Melting Point | 120-124 °C | [2][4] |

| Boiling Point | ~203.5°C (rough estimate) | [2][4] |

| pKa | ~7.17 (Predicted) | [2][4] |

| Water Solubility | Insoluble | [2][4] |

Solubility Profile

While generally insoluble in water, this compound exhibits solubility in polar organic solvents.[2][4] This is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding.[7] Its solubility in common laboratory solvents is a critical consideration for reaction setup, purification, and analytical sample preparation. For instance, its solubility in solvents like ethanol and methanol is expected to be good, while it will have limited solubility in nonpolar solvents such as hexane.[7]

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with the goal of achieving high yield and purity. The choice of synthetic route often depends on the availability and cost of starting materials.

Synthesis from 2',4'-Difluoroacetophenone

A practical and scalable method involves the selective hydrolysis of 2',4'-difluoroacetophenone.[1][3] This approach is advantageous as the starting material can be readily prepared from the acetylation of 1,3-difluorobenzene.[1][3]

Caption: Synthesis via Hydrolysis of 2',4'-Difluoroacetophenone.

Experimental Protocol:

-

To a 1 L round-bottom flask equipped with a mechanical stirrer, add 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone.[3]

-

Add 14.1 g of calcium hydroxide and 16.0 g of sodium hydroxide to the flask, followed by 500 mL of water.[3]

-

Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Note: The use of a mixture of sodium hydroxide and calcium hydroxide is reported to be crucial for achieving a good reaction rate and yield.[1][3]

Fries Rearrangement of 1-Acetoxy-3-fluorobenzene

Another established method for synthesizing hydroxyacetophenones is the Fries rearrangement.[8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[8]

Caption: Synthesis via Fries Rearrangement.

Experimental Protocol:

-

In a reaction vessel, dissolve 1-acetoxy-3-fluorobenzene in a suitable solvent (e.g., ethylene dichloride).[2]

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride.[2]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the resulting solid by recrystallization.

Analytical Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent. |

| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling. |

| ¹⁹F NMR | Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[9][10] A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the aromatic ring (C=C and C-H stretches).[11] |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass. |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

-

Carbonyl Group: The ketone functionality can participate in a wide range of reactions, including reductions, condensations, and nucleophilic additions.

-

Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the hydroxyl, acetyl, and fluoro substituents influencing the regioselectivity.

Its primary application lies in the synthesis of more complex molecules with potential biological activity, serving as a crucial starting material for various pharmaceuticals.[1][2][3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[12]

Hazard Identification

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[12][14]

-

In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12][14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][14]

-

If Swallowed: Rinse mouth. Get medical attention if you feel unwell.[14]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[12][14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel molecules. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for its successful and safe application in a research and development setting.

References

-

Zhang, Y., Lu, P., & Xu, W. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Organic Preparations and Procedures International, 41(5), 419-422. [Link]

-

Kappe, C. O., & Murphree, S. S. (2018). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ACS Sustainable Chemistry & Engineering, 6(11), 14757-14764. [Link]

-

ResearchGate. (2020). 2-Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Retrieved from [Link]

-

Taylor & Francis Online. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterization of a Fluorinated Phenolic Resin /Phenolic Resin blend. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

XiXisys. (n.d.). SDS: 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

-

National Renewable Energy Laboratory. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

-

National Institutes of Health. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. Retrieved from [Link]

-

American Chemical Society. (2025). Intrinsic Electric Field Triggers Phenol Oxidative Degradation at Microbubble Interfaces. Retrieved from [Link]

-

ResearchGate. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]

-

National Institutes of Health. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]

-

NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound CAS#: 98619-07-9 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Technique Characterization of fluorinated compounds [cai.ucm.es]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. This compound(98619-07-9) IR Spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 2'-Fluoro-4'-hydroxyacetophenone: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceutically active agents.[1] Intended for researchers, chemists, and professionals in drug development, this document details the compound's core properties, practical synthesis methodologies, and its significant applications, grounded in established scientific literature.

Core Compound Properties

This compound is a substituted aromatic ketone that is attracting interest in medicinal chemistry.[2] Its structural features, including a fluorine atom and a hydroxyl group, confer specific reactivity and properties that make it a valuable intermediate in the synthesis of complex organic molecules.[2]

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 98619-07-9 | [3][4][5] |

| Molecular Formula | C₈H₇FO₂ | [3][4] |

| Molecular Weight | 154.14 g/mol | [3][4][6] |

| Appearance | White to slightly beige-brown powder/crystal | [2][3] |

| Melting Point | 120-126 °C | [2][3][5] |

| EINECS Number | 619-366-3 | [3][4] |

Synthesis Methodologies: A Practical Approach

The synthesis of this compound has been approached through various methods. While classical routes like the Friedel-Crafts reaction exist, they often suffer from drawbacks such as low yields and the formation of undesired isomers.[1][7] A more practical and scalable method has been developed, which is detailed below.[1]

Recommended Synthesis: Selective Hydrolysis of 2',4'-Difluoroacetophenone

This improved method avoids the use of expensive and difficult-to-prepare starting materials like 3-fluorophenol.[1] It starts with the readily available 2',4'-difluoroacetophenone, which can be prepared by the acetylation of 1,3-difluorobenzene.[7] The core of this synthesis is the selective nucleophilic substitution of the para-fluorine atom.

The overall reaction scheme is as follows:

Caption: Workflow for the synthesis of this compound.

Causality of Experimental Choices:

-

Starting Material: 2',4'-Difluoroacetophenone is chosen for its commercial availability and the differential reactivity of its two fluorine atoms. The fluorine at the C4 position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the acetyl group, which activates the para position.

-

Reagents: A mixture of sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) in water is crucial. This specific combination ensures an adequate reaction rate while maintaining a high yield of the desired product.[1] The use of a mixed-base system helps to control the pH and facilitate the selective hydrolysis.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add 2',4'-difluoroacetophenone (0.38 mol), calcium hydroxide (14.1 g), and sodium hydroxide (16.0 g) to 500 mL of water.[7]

-

Reaction Execution: Heat the mixture and maintain it at reflux with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid (HCl) until it reaches a pH of approximately 2.

-

Purification: The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization to yield pure this compound.[1]

This method provides a more efficient and scalable route to the target compound compared to the traditional Friedel-Crafts acylation of 3-fluorophenol, which often results in a mixture of isomers and lower yields.[1][7]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ketone, and the carbon-fluorine (C-F) bond.

Elemental analysis should conform to the calculated values for the molecular formula C₈H₇FO₂: Carbon (C) 62.34% and Hydrogen (H) 4.58%.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant applications in several areas of chemical research.[2][3]

Pharmaceutical Development

The primary application of this compound is as a crucial building block for the synthesis of pharmaceutically active molecules.[1][2] It is particularly valuable in the development of novel therapeutic agents, including:

-

Anti-inflammatory and Analgesic Drugs: The scaffold is used to construct more complex molecules with potential anti-inflammatory and pain-relieving properties.[2]

-

Antimicrobial and Antiparasitic Agents: It serves as a precursor for compounds designed to treat bacterial and parasitic infections.[1][7]

-

Enzyme Inhibitors: The structural features of its derivatives can be tailored to interact with the active sites of specific enzymes, making it a useful tool in biochemical research and drug discovery.[2]

The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of the final drug candidate, a common strategy in modern medicinal chemistry.

Caption: Key application areas for this compound.

General Organic Synthesis

Beyond pharmaceuticals, this compound is utilized in the synthesis of agrochemicals and dyestuffs.[3] Its reactive functional groups—the hydroxyl, ketone, and the activated aromatic ring—allow for a wide range of chemical transformations, making it a versatile reagent for synthetic chemists.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

References

-

Zhang, Y., Lu, Y., & Xu, W. (2010). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone . Organic Preparations and Procedures International, 42(5), 419-422. [Link]

-

This compound . Stenutz. [Link]

-

4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 . PubChem. [Link]

-

A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone . Taylor & Francis Online. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 98619-07-9 [m.chemicalbook.com]

- 4. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

Unlocking Molecular Architecture: A Spectroscopic Guide to 2'-Fluoro-4'-hydroxyacetophenone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2'-Fluoro-4'-hydroxyacetophenone is a key building block in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for the prediction of its chemical behavior. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a detailed and validated structural elucidation, offering insights into the electronic and vibrational characteristics of the molecule. This document serves as a practical reference for scientists engaged in the research and development of novel chemical entities incorporating this versatile scaffold.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol , is a substituted aromatic ketone.[1] Its utility in organic synthesis stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, an electrophilic carbonyl group, and an activated aromatic ring. The fluorine substituent further modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are critical first steps in any synthetic workflow involving this compound. Spectroscopic analysis provides a non-destructive and highly informative approach to achieve this.

This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in the characterization of this compound. We will explore not just the data, but the rationale behind the observed spectral features, providing a holistic understanding of the molecule's structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a quadrupole mass analyzer.

Structural Elucidation and Spectral Interpretation

Molecular Structure

The chemical structure of this compound is depicted below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are a singlet for the methyl protons, a singlet for the hydroxyl proton, and three signals in the aromatic region for the three aromatic protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | Singlet | 3H |

| -OH | 5.0 - 12.0 (variable) | Singlet (broad) | 1H |

| H-3' | ~6.7-6.9 | Doublet of doublets | 1H |

| H-5' | ~6.7-6.9 | Doublet of doublets | 1H |

| H-6' | ~7.6-7.8 | Doublet of doublets | 1H |

Interpretation:

-

Methyl Protons (-CH₃): The acetyl methyl group is expected to appear as a singlet around 2.5 ppm. Its downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.[2]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet. Intramolecular hydrogen bonding with the carbonyl oxygen can shift this proton significantly downfield.

-

Aromatic Protons (H-3', H-5', H-6'): The aromatic region will show signals for the three protons on the benzene ring. The electron-donating hydroxyl group and the electron-withdrawing acetyl and fluoro groups will influence their chemical shifts. The proton at the 6' position (ortho to the acetyl group) is expected to be the most deshielded and appear furthest downfield. The protons at the 3' and 5' positions will be influenced by both the fluorine and hydroxyl groups, and their signals will likely be coupled to each other and to the fluorine atom, resulting in doublet of doublets splitting patterns.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ | ~26 |

| C-3' | ~105 (doublet, J(C-F) ≈ 25 Hz) |

| C-5' | ~115 |

| C-1' | ~120 |

| C-6' | ~130 |

| C-2' | ~160 (doublet, J(C-F) ≈ 250 Hz) |

| C-4' | ~162 |

| C=O | ~200 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is the most deshielded and will appear at the lowest field, typically around 200 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and will appear at the highest field, around 26 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-2' and C-4': The carbons directly attached to the electronegative fluorine and oxygen atoms (C-2' and C-4') will be the most deshielded of the aromatic carbons. The C-2' signal will be split into a doublet due to coupling with the fluorine atom, with a large coupling constant (J(C-F)) of approximately 250 Hz.

-

C-1', C-3', C-5', C-6': The remaining aromatic carbons will appear in the range of 105-130 ppm. The C-3' carbon will also exhibit coupling to the fluorine atom, but with a smaller coupling constant (J(C-F) ≈ 25 Hz).

-

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1650 - 1680 | Strong, Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption peak between 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the ketone.[3] The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group (in the case of the 2'-hydroxy isomer) would lower the frequency compared to a simple aliphatic ketone. For the 4'-hydroxy isomer, the electronic effect of the hydroxyl group will also influence this frequency.

-

Aromatic C=C and C-H Stretches: Absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring. The C-H stretching of the aromatic protons will appear between 3000-3100 cm⁻¹.[3]

-

C-O and C-F Stretches: A strong band for the C-O stretching of the phenol will be observed around 1200-1260 cm⁻¹. The C-F stretch will also give a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (MW = 154.14), the molecular ion peak (M⁺) is expected at m/z = 154.

Expected Fragmentation Pattern:

The primary fragmentation pathway for acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of an acylium ion.

Caption: Primary fragmentation of this compound.

Interpretation:

-

Molecular Ion Peak (M⁺): A peak at m/z = 154 corresponding to the intact molecular ion is expected.

-

Base Peak: The most abundant fragment is often the result of the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a peak at m/z = 139 ([M-15]⁺). This acylium ion is resonance-stabilized and is therefore a very stable fragment.

-

Other Fragments: Further fragmentation of the acylium ion can occur, leading to other smaller fragments.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and unambiguous method for the structural elucidation of this compound. Each technique offers complementary information, and together they create a detailed picture of the molecule's connectivity, functional groups, and electronic environment. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility in research and development.

References

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2'-Fluoro-4'-hydroxyacetophenone in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

2'-Fluoro-4'-hydroxyacetophenone is a key building block in the synthesis of a variety of pharmacologically active compounds. Its chemical structure, featuring a ketone, a hydroxyl group, and a fluorine atom, makes it a versatile intermediate for creating novel drug candidates. However, the success of any synthesis or formulation process hinges on a fundamental physicochemical property: solubility. Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It directly impacts reaction kinetics, purification efficiency, and the ability to develop viable formulations for preclinical and clinical studies. Poor solubility can lead to challenges in achieving desired concentrations for biological screening, complicating the interpretation of activity data and potentially stalling the development of promising new therapeutics.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into its physicochemical properties, present its solubility profile in a range of common organic solvents, and offer a detailed, field-proven protocol for determining its solubility experimentally. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this important synthetic intermediate.

Physicochemical Properties of this compound: A Molecular Portrait

To understand the solubility of a compound, we must first examine its inherent chemical and physical characteristics. The interplay of these properties governs how this compound interacts with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [6][7] |

| Molecular Weight | 154.14 g/mol | [6][7] |

| Melting Point | 120-124 °C | [1][6][7] |

| Appearance | Slightly beige to beige-brown powder | [1][7] |

| pKa | 7.17 ± 0.18 (Predicted) | [1][6] |

| Water Solubility | Insoluble | [1][6][7] |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group and the fluorine atom) suggests that this compound can interact with polar solvents. However, the aromatic ring contributes to its nonpolar character. The molecule's overall solubility will therefore be a balance of these competing factors. Its insolubility in water is a key characteristic, highlighting the need for organic solvents in most applications.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility based on the known solubility of its close structural analogs, 4'-hydroxyacetophenone and 2'-hydroxyacetophenone, and fundamental principles of "like dissolves like".

Qualitative Solubility Predictions:

Based on its structure, this compound is expected to be:

-

Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. The hydroxyl and carbonyl groups can form strong hydrogen bonds with these solvents.

-

Moderately soluble in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Slightly soluble to insoluble in nonpolar solvents like toluene and hexane. The nonpolar aromatic ring will have some affinity for these solvents, but the polar functional groups will limit overall solubility.

Comparative Solubility Data of Analogs:

The following table presents solubility data for closely related compounds, which serves as a valuable guide for predicting the behavior of this compound.

| Solvent | 4'-Hydroxyacetophenone | 2'-Hydroxyacetophenone | Predicted Solubility of this compound |

| Methanol | Soluble | ~11 mg/mL | Soluble |

| Ethanol | Soluble | ~11 mg/mL | Soluble |

| Acetone | Soluble | Data not available | Soluble |

| Ethyl Acetate | Soluble | Data not available | Moderately Soluble |

| Dichloromethane | Slightly Soluble | Data not available | Moderately Soluble |

| Chloroform | Slightly Soluble | Data not available | Moderately Soluble |

| Toluene | Sparingly Soluble | Data not available | Slightly Soluble |

| Hexane | Insoluble | Insoluble | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble | ~16 mg/mL | Soluble |

Note: This table is a predictive guide based on available data for analogous compounds. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

II. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

III. Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of this compound to a glass vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Cap the vial tightly and vortex thoroughly to create a slurry.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis by HPLC:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound in each sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted samples.

-

Factor in the dilution to determine the original concentration in the saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion: Practical Implications for Researchers

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective use in research and development. This guide provides a foundational understanding of its physicochemical properties and a predictive solubility profile. For critical applications, the detailed experimental protocol outlined herein will enable researchers to generate precise, in-house solubility data tailored to their specific experimental conditions. By leveraging this knowledge, scientists can optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.

References

- Vertex AI Search. (2025). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS.

- Vertex AI Search. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.

- ChemicalBook. (n.d.). This compound CAS#: 98619-07-9.

- ChemicalBook. (n.d.). This compound | 98619-07-9.

- ChemicalBook. (n.d.). This compound CAS#: 98619-07-9.

- Solubility of Things. (n.d.). 4'-Hydroxyacetophenone.

- Cayman Chemical. (2023).

Sources

- 1. This compound CAS#: 98619-07-9 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 98619-07-9 [amp.chemicalbook.com]

- 7. 错误页 [amp.chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure of 2'-Fluoro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-4'-hydroxyacetophenone is a pivotal building block in the synthesis of numerous pharmaceutically active agents, particularly those used in treating bacterial and parasitic infections.[1][2] Its chemical structure, featuring a fluorine atom and a hydroxyl group on the aromatic ring, imparts unique physicochemical properties that are of significant interest in drug design and development. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and, most critically, a detailed analysis of the expected crystal structure of this compound. While a definitive single-crystal X-ray diffraction study for this specific isomer is not publicly available at the time of this writing, we will leverage crystallographic data from its close isomer, 4'-Fluoro-2'-hydroxyacetophenone, to provide expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing. This guide also outlines the established methodologies for experimental structure determination and computational modeling, offering a complete framework for researchers in the field.

Introduction: Significance in Medicinal Chemistry

Substituted acetophenones are a cornerstone in medicinal chemistry, serving as versatile intermediates for a wide array of therapeutic agents. The title compound, this compound, is particularly valuable due to the presence of both a hydroxyl and a fluorine substituent. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The fluorine atom, with its high electronegativity and small size, can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. Given its importance, a thorough understanding of its solid-state structure is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies in drug development.

Synthesis and Physicochemical Properties

A practical and scalable synthesis of this compound has been reported, addressing the limitations of earlier methods.[1][3] The most efficient route involves the nucleophilic substitution of a fluorine atom in 2',4'-difluoroacetophenone using a mixture of sodium hydroxide and calcium hydroxide.[1][3] This method provides a good yield and avoids the use of expensive and difficult-to-prepare starting materials.[1][3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [4][5][6] |

| Molecular Weight | 154.14 g/mol | [4][5][6] |

| Appearance | Slightly beige to beige-brown powder | [4] |

| Melting Point | 120-124 °C | [4][7][8] |

| Water Solubility | Insoluble | [4] |

| CAS Number | 98619-07-9 | [4][6][7] |

Unveiling the Crystal Structure: An Expert Analysis

While a published crystal structure for this compound is not available, we can deduce its likely structural features by examining the crystallographic data of its isomer, 4'-Fluoro-2'-hydroxyacetophenone.[9][10] The fundamental molecular framework is identical, and the primary difference lies in the substitution pattern on the phenyl ring. This comparative analysis provides a strong foundation for understanding the solid-state behavior of the title compound.

Anticipated Molecular Geometry

The molecule is expected to be nearly planar, with the acetophenone group and the phenyl ring forming a conjugated system. A key structural feature will be the formation of an intramolecular hydrogen bond. In the case of the 4'-fluoro-2'-hydroxy isomer, a strong intramolecular hydrogen bond exists between the hydroxyl group (at the 2' position) and the carbonyl oxygen of the acetyl group.[9][10] For this compound, the hydroxyl group is at the 4' position, which is para to the acetyl group. Therefore, an intermolecular hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule is highly probable. This will be a defining feature of its crystal packing.

Expected Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by a network of intermolecular hydrogen bonds. The phenolic hydroxyl group is an excellent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This is expected to lead to the formation of chains or sheets of molecules in the solid state.

Furthermore, C-H···O and C-H···F interactions, although weaker, may also play a role in stabilizing the crystal lattice. The fluorine atom, being a weak hydrogen bond acceptor, could participate in these weaker interactions. The overall packing will be a delicate balance of these forces, aiming to achieve the most thermodynamically stable arrangement.

The anticipated intermolecular hydrogen bonding is illustrated in the diagram below.

Caption: Anticipated intermolecular hydrogen bonding in this compound.

Experimental Determination of the Crystal Structure: A Methodological Workflow

For researchers aiming to definitively determine the crystal structure of this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard technique.[11][12][13] This non-destructive method provides precise information about unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[12][13]

Step-by-Step Protocol for Single-Crystal Growth

-

Purification of the Compound: The starting material must be of high purity (>98%). Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is recommended.

-

Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Slow Cooling: A saturated solution at a higher temperature is gradually cooled to room temperature or below.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following workflow outlines the key steps in SCXRD analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Computational Modeling: A Complementary Approach

In conjunction with experimental data, computational modeling can provide valuable insights into the molecular and crystal structure. Density Functional Theory (DFT) calculations can be employed to:

-

Optimize the molecular geometry: This provides theoretical bond lengths and angles for comparison with experimental data.

-

Predict vibrational frequencies: The calculated IR and Raman spectra can be compared with experimental spectra for further confirmation of the structure.

-

Simulate intermolecular interactions: This can help in understanding the forces that govern crystal packing.

Applications and Future Outlook

A definitive crystal structure of this compound will be invaluable for:

-

Rational Drug Design: Understanding the three-dimensional structure can aid in the design of more potent and selective inhibitors.

-

Polymorph Screening: The identification of different crystalline forms is crucial for drug development to ensure the most stable form is used.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and formulation strategies.

The determination of the crystal structure of this important building block will undoubtedly facilitate its application in the development of new and improved therapeutic agents.

References

-

Zhang, X.-B., Lu, J.-R., & Xu, W.-M. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Organic Preparations and Procedures International, 41(5), 419–421. [Link][1][3]

-

SciSpace. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. [Link][2]

-

ResearchGate. (n.d.). Single crystal X-ray structures of anilinoacetophenone 3 and N-aryl-N-cinnamidoacetophenone 7. [Link]

-

Ng, S. W. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, 64(5), o916. [Link][9]

-

PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of o -hydroxy acetophenone azine. [Link]

-

ResearchGate. (2008). 4′-Fluoro-2′-hydroxyacetophenone. [Link][10]

-

Xtal_chem_group. (n.d.). Single crystal X-ray diffraction. [Link][11]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link][12]

-

Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. [Link][13]

-

Semantic Scholar. (n.d.). Molecular Structure and Internal Dynamics of 2'-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound CAS#: 98619-07-9 [m.chemicalbook.com]

- 5. This compound(98619-07-9) IR Spectrum [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]

- 9. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sites.unimi.it [sites.unimi.it]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. veranova.com [veranova.com]

A Technical Guide to the Fries Rearrangement: Mechanism and Application in the Synthesis of 2'-Fluoro-4'-hydroxyacetophenone

Abstract

The Fries rearrangement is a fundamental transformation in organic chemistry, enabling the synthesis of hydroxyaryl ketones from phenolic esters.[1] These products are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This guide provides an in-depth analysis of the Fries rearrangement mechanism, with a specific focus on its application for the regioselective synthesis of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in medicinal chemistry. We will explore the intricacies of the reaction mechanism, the critical factors governing regioselectivity, and provide a field-proven experimental protocol.

The Core Mechanism: From Phenolic Ester to Hydroxyaryl Ketone

The Fries rearrangement is the catalyzed conversion of an aryl ester into an ortho- or para-hydroxy aryl ketone.[1] The reaction is typically promoted by stoichiometric amounts of a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[3][4]

The widely accepted mechanism proceeds through several distinct steps:

-

Lewis Acid Coordination: The reaction initiates with the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the aryl ester. The carbonyl oxygen of the acyl group is more electron-rich and thus a better Lewis base than the phenolic oxygen, making it the initial site of complexation.[1][5]

-

Generation of the Acylium Ion: This initial complexation polarizes the ester bond, facilitating a rearrangement where the Lewis acid migrates to the phenolic oxygen. This shift results in the cleavage of the acyl-oxygen bond, generating a key reactive intermediate: the acylium carbocation (R-C≡O⁺).[1][4][6]

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a classic Friedel-Crafts acylation.[5][6] This attack can occur at the positions ortho or para to the hydroxyl group.

-

Hydrolysis: The resulting product remains complexed to the Lewis acid. A final aqueous acid workup is required to hydrolyze this complex and liberate the final hydroxyaryl ketone product.[4]

While this intermolecular pathway involving a free acylium ion is well-supported, evidence from crossover experiments suggests that an intramolecular mechanism, where the acyl group migrates without fully detaching, can also occur depending on the substrate and reaction conditions.[6][7]

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Fries rearrangement.

Mastering Regioselectivity: The Synthesis of this compound

The synthesis of this compound from 4-fluorophenyl acetate is an excellent case study in controlling the regiochemical outcome of the Fries rearrangement. The reaction can yield two primary isomers: the desired para product (this compound) and the ortho product (2'-Fluoro-5'-hydroxyacetophenone). The choice between these two pathways is not random; it is a direct consequence of thermodynamic versus kinetic control.[2]

-

Kinetic Control (Para-Selectivity): At lower reaction temperatures (typically below 60°C), the reaction is under kinetic control. The para position is sterically more accessible, leading to a lower activation energy for the attack of the acylium ion. This makes the formation of the para isomer faster, and it predominates under these milder conditions.[2][6] This is the preferred pathway for synthesizing this compound.

-

Thermodynamic Control (Ortho-Selectivity): At higher temperatures (often above 160°C), the rearrangement becomes reversible.[6][7] Under these conditions, the reaction favors the most thermodynamically stable product. The ortho isomer can form a stable six-membered bidentate chelate between the Lewis acid catalyst, the phenolic oxygen, and the newly installed carbonyl oxygen.[2][8] This chelation significantly stabilizes the ortho product, making it the major isomer at elevated temperatures.

The choice of solvent also influences the outcome. Non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity generally increases the yield of the para product.[2]

Data Presentation: Effect of Temperature on Isomer Ratio

The following table, based on data for the closely related rearrangement of 2-fluorophenyl acetate, illustrates the profound impact of temperature on the ortho:para product ratio. A similar trend is expected for the 4-fluorophenyl acetate substrate.

| Temperature (°C) | Ortho:Para Ratio | Predominant Product | Control Type |

| 40 | 1.0 : 2.13 | Para | Kinetic |

| 60 | 1.0 : 1.85 | Para | Kinetic |

| 100 | 2.84 : 1.0 | Ortho | Thermodynamic |

| 120 | 3.03 : 1.0 | Ortho | Thermodynamic |

| 170 | 1.72 : 1.0 | Ortho | Thermodynamic |

| Data adapted from studies on fluorophenyl acetate substrates.[9] |

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure optimized for the kinetically controlled, para-selective synthesis.

Trustworthiness: This protocol is a self-validating system. Each step is designed for safety and reproducibility. Reaction progress is monitored, and purification methods are specified to ensure the isolation of the desired product.

Materials and Equipment

-

4-Fluorophenyl acetate (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (2.5 - 3 equivalents)

-

Anhydrous nitrobenzene or chlorobenzene (solvent)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane or Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried, three-neck round-bottom flask

-

Reflux condenser with drying tube

-

Magnetic stirrer and heating mantle/oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel) and developing chamber

Figure 2: General experimental workflow for the Fries rearrangement.

Step-by-Step Methodology

-